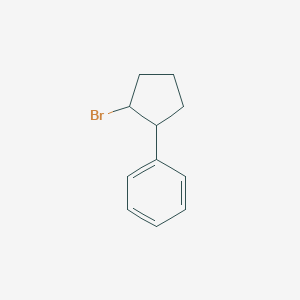
(2-Bromocyclopentyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromocyclopentyl)benzene is an organic compound with the molecular formula C11H13Br It consists of a benzene ring substituted with a bromocyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromocyclopentyl)benzene typically involves the bromination of cyclopentylbenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride (CCl4).
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromocyclopentyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The cyclopentyl ring can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted cyclopentylbenzenes can be formed.
Oxidation Products: Hydroxylated or carbonylated derivatives of cyclopentylbenzene.
Applications De Recherche Scientifique
(2-Bromocyclopentyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Bromocyclopentyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the cyclopentyl ring undergoes transformation to introduce new functional groups, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Cyclopentylbenzene: Lacks the bromine substituent, making it less reactive in substitution reactions.
Bromobenzene: Contains a bromine atom on the benzene ring but lacks the cyclopentyl group, leading to different reactivity and applications.
Cyclohexylbenzene: Similar structure but with a six-membered ring, affecting its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H13Br |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
(2-bromocyclopentyl)benzene |
InChI |
InChI=1S/C11H13Br/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
Clé InChI |
ZUCHHURVYIONHV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



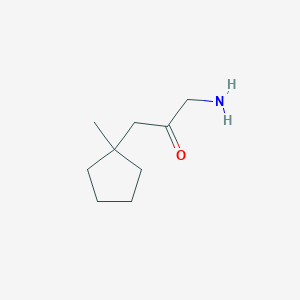
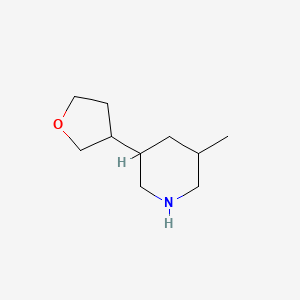
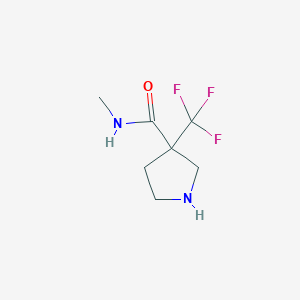
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
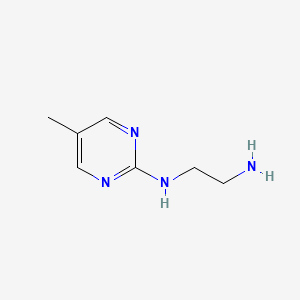



![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
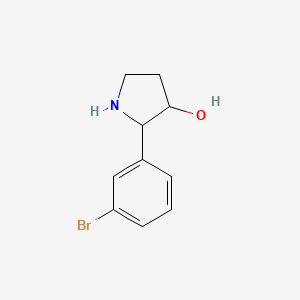
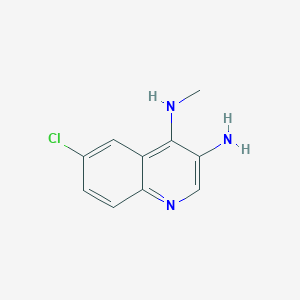
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)

